molecular formula C19H20FN3O4S B2695062 N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 954607-98-8

N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2695062
CAS No.: 954607-98-8
M. Wt: 405.44
InChI Key: SQFJFWHKYXNNNU-UHFFFAOYSA-N
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Description

N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide (CAS Number: 954607-98-8) is a synthetic organic compound with a molecular formula of C19H20FN3O4S and a molecular weight of 405.4 g/mol . This acetamide derivative features a complex structure integrating a 4-fluorophenyl group, a 5-oxopyrrolidin (or gamma-lactam) ring, and a sulfamoyl linker, making it a subject of interest in medicinal chemistry and pharmaceutical research. Compounds within this structural class, particularly those containing sulfonamide and pyrrolidinone moieties, are recognized for their significant research applications in antimicrobial and antitumor studies . Structurally similar analogs have demonstrated promising activity in scientific investigations, showing minimum inhibitory concentrations (MICs) as low as 0.22-0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis , including efficacy against biofilms . Furthermore, research on related molecules suggests potential for cytotoxic effects against various cancer cell lines, with electron-donating groups on the phenyl ring often enhancing this activity . The presence of the sulfonamide group is a notable feature in many pharmacologically active compounds and can influence the molecule's hydrophilicity and metabolic stability . Attention Research Scientists: This compound serves as a valuable chemical scaffold for exploring new therapeutic agents. Its multifunctional structure provides a core for investigating structure-activity relationships (SAR), particularly in the development of antimicrobial and anticancer agents. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[4-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-13(24)22-16-4-8-18(9-5-16)28(26,27)21-11-14-10-19(25)23(12-14)17-6-2-15(20)3-7-17/h2-9,14,21H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFJFWHKYXNNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is typically synthesized through a series of organic reactions. The process often involves:

  • Formation of the pyrrolidin-3-yl nucleus: : Starting from 4-fluorobenzaldehyde, it undergoes a series of reactions to form the 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl intermediate.

  • Attachment of the sulfonamide group: : The intermediate reacts with a suitable sulfonamide precursor under specific conditions to introduce the sulfamoyl group.

  • Final acetamide modification: : The compound undergoes a reaction with an acetamide reagent to achieve the final structure.

Industrial Production Methods: In industrial settings, the synthesis of this compound is typically scaled up using continuous flow chemistry techniques. These methods ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation at specific functional groups, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions typically target the oxopyrrolidinyl group, resulting in secondary alcohol derivatives.

  • Substitution: : Substitution reactions, especially nucleophilic substitutions, can occur at the fluorophenyl ring or the sulfonamide group.

Common Reagents and Conditions:
  • Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminium hydride in appropriate solvents.

  • Substitution: : Nucleophiles such as hydroxide ions or amines under basic or neutral conditions.

Major Products Formed: Depending on the reaction conditions and reagents, the major products can include oxidized oxides, reduced alcohols, and various substituted derivatives. These products vary based on the specific functional groups involved.

Scientific Research Applications

N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is used in a wide range of scientific research applications:

  • Chemistry: : As an intermediate for synthesizing other complex molecules or as a reagent in organic synthesis.

  • Biology: : Its unique structure allows it to interact with various biological molecules, making it valuable in studying enzyme interactions and protein binding.

  • Medicine: : Potential therapeutic applications, especially in the development of new drugs targeting specific biochemical pathways.

  • Industry: : Utilized in material science for creating advanced polymers and other functional materials.

Mechanism of Action

The mechanism of action of N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is primarily based on its ability to interact with specific molecular targets and pathways:

  • Molecular Targets: : The compound can bind to enzymes, altering their activity. It can also interact with receptors and transport proteins, influencing cellular signaling and function.

  • Pathways Involved: : Its effects often involve modulating key biochemical pathways related to cell growth, differentiation, and metabolism. This includes pathways like the MAPK/ERK pathway and the PI3K/AKT pathway.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyrrolidinone ring and 4-fluorophenyl group. Below is a comparison with key analogs from the evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (mg/mL) Biological Activity (Reported) Reference
Target Compound 4-Fluorophenyl, pyrrolidin-5-one, sulfamoyl linkage ~407.4 (estimated) Not reported Not reported N/A
N-(3-Fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-yl}sulfanyl)acetamide 3-Fluorophenyl, triazole, tert-butyl, methoxyphenyl 521.6 Not reported Apoptosis induction in colon cancer
2-[[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Chlorophenyl, trifluoromethyl, triazole, pyridinyl 528.8 Not reported Not reported (structural analog)
N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide Tetrahydronaphthalenone, sulfamoyl, phenylacetamide 399.4 Not reported Intermediate in organic synthesis
N-(4-Fluorophenyl)acetamide 4-Fluorophenyl, acetamide 153.1 1360 (entry) Solubility reference

Key Observations :

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., N-(4-methoxyphenyl)acetamide, solubility entry 1707 ).
  • Pyrrolidinone vs.
  • Sulfamoyl Linkage : This group is critical for hydrogen bonding, as seen in sulfonamide-based apoptosis inducers and enzyme inhibitors .

Physicochemical and Pharmacokinetic Properties

  • Synthetic Routes : The compound’s synthesis likely involves sulfamoylation of a phenylacetamide precursor, analogous to methods for derivatives in . Copper-catalyzed reactions or condensation with sodium sulfinates are common for sulfonamide formation .

Computational and Docking Insights

While the evidence lacks docking data for the target compound, AutoDock Vina has been used to predict binding modes of sulfonamide analogs. For example, triazole-sulfonamides show high affinity for cancer-related kinases, suggesting the target compound’s pyrrolidinone and fluorophenyl groups could be modeled similarly for virtual screening.

Biological Activity

N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antibacterial and enzyme inhibition contexts. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₆FN₂O₃S
Molecular Weight 346.8 g/mol
CAS Number 896301-59-0

These properties indicate that the compound contains a fluorophenyl group, a pyrrolidine moiety, and a sulfamoyl group, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds with sulfamoyl groups often exhibit antibacterial properties . For instance, similar compounds have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism primarily involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria .

Case Study: Antibacterial Screening

A study evaluated several derivatives of sulfonamides for their antibacterial efficacy. The results are summarized in Table 1.

CompoundActivity Against S. typhiActivity Against B. subtilis
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamideModerateStrong
N-(4-(N-(4-chlorophenyl)sulfamoyl)phenyl)acetamideWeakModerate

This data suggests that structural modifications can significantly influence antibacterial potency.

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections.

Inhibition occurs through competitive binding to the active site of the enzymes, thereby preventing substrate access. For example, compounds similar to this compound have been shown to effectively inhibit AChE with IC50 values indicating strong binding affinity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its behavior in biological systems. Sulfonamides are generally well absorbed in the gastrointestinal tract and widely distributed in body tissues. They undergo hepatic metabolism and are primarily excreted via urine .

Synthesis and Evaluation

A series of studies have synthesized derivatives of this compound and evaluated their biological activities. For instance, a study focused on synthesizing N-phenyl derivatives demonstrated varying degrees of anticonvulsant activity alongside antibacterial properties .

Table 2: Summary of Biological Activities

Compound NameAntibacterial ActivityAChE InhibitionUrease Inhibition
This compoundModerateStrongModerate
N-(4-chlorophenyl)-5-oxopyrrolidine derivativeStrongModerateStrong

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